(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The furan-3-yl substituent introduces a heterocyclic aromatic moiety, which may influence steric, electronic, and solubility properties during peptide assembly.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHGLUDWPTXGFD-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=COC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=COC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid, often referred to by its abbreviation Fmoc-Furylalanine, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C30H25NO4
- Molecular Weight : 463.5 g/mol
- IUPAC Name : this compound)
The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.
Research indicates that this compound interacts with specific biological targets, particularly in modulating taste perception through human type 2 taste receptors (hT2Rs). These receptors are involved in detecting bitter compounds and play a critical role in gastrointestinal functions and nutrient sensing .
Biological Activity
- Taste Modulation : The compound has been identified as an antagonist to hT2Rs, which are responsible for the perception of bitter tastes. This property suggests potential applications in food science and nutrition, particularly in developing compounds that can mask undesirable flavors in food products .
- Therapeutic Potential : Preliminary studies indicate that compounds like Fmoc-Furylalanine may have implications in treating conditions such as obesity and diabetes by influencing gastrointestinal hormone release and nutrient absorption processes .
- Cellular Studies : In vitro studies have demonstrated that Fmoc-Furylalanine can affect cellular signaling pathways related to taste perception and gastrointestinal function. For instance, it has been shown to modulate the activation of phospholipase C beta 2 (PLCβ2), which is crucial in taste signal transduction .
Case Studies
Several studies have highlighted the biological activity of Fmoc-Furylalanine:
- Study on Bitter Taste Modulation : A study published in Current Pharmaceutical Design explored various ligands targeting hT2Rs, including Fmoc-Furylalanine. The findings indicated that this compound effectively inhibited bitter taste responses at specific concentrations, suggesting its utility in developing taste-modulating agents .
| Study Reference | Findings |
|---|---|
| Adler et al., 2000 | Identified hT2Rs as key receptors for bitter taste perception. |
| Chandrashekar et al., 2000 | Demonstrated the role of T2Rs in gastrointestinal functions. |
| Cui et al., 2006 | Suggested potential therapeutic applications for T2R modulators in obesity and diabetes management. |
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The compound belongs to a class of Fmoc-protected amino acids with variable aryl or heteroaryl side chains. Key analogs include:
*Estimated based on thiophen-3-yl analog (), replacing sulfur with oxygen.
Physicochemical and Functional Comparisons
- Electronic Effects : Halogenated derivatives (e.g., 6-chloroindol-3-yl in ) enhance electron-withdrawing properties, which may stabilize intermediates during SPPS .
- Steric Hindrance : Bulky substituents like bromodifluoromethoxy () or methylindol () may slow coupling efficiency but improve resistance to enzymatic degradation .
- Hazard Profiles : Most analogs share GHS warnings (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating standard laboratory safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
